4-(Trifluoromethylthio)-benzeneboronic acid

Description

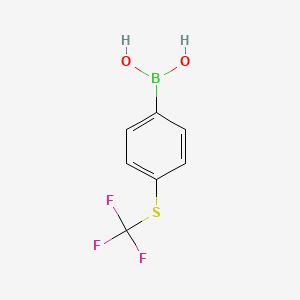

4-(Trifluoromethylthio)-benzeneboronic acid (C₇H₆BF₃O₂S, molecular weight ~242.0) is a fluorinated boronic acid derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the para position of the benzene ring. This group imparts strong electron-withdrawing properties and enhanced lipophilicity, making the compound valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical research .

Properties

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCJAHRVYNYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675170 | |

| Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-15-5 | |

| Record name | B-[4-[(Trifluoromethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {4-[(trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the 4-(Trifluoromethylthio)-benzeneboronic acid would interact with a palladium catalyst. The reaction involves the transmetalation of the organoboron reagent (in this case, the this compound) to the palladium, followed by reductive elimination to form the new carbon–carbon bond.

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include pH (as boronic acids can form boronate esters under alkaline conditions), the presence of diols (with which boronic acids can form reversible covalent complexes), and the presence of transition metal catalysts (which are necessary for Suzuki–Miyaura cross-coupling reactions).

Biological Activity

4-(Trifluoromethylthio)-benzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological applications. Boronic acids, in general, are known for their ability to interact with various biomolecules, which can lead to significant biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound possesses a trifluoromethylthio group that enhances its electrophilic nature. This property is crucial for its reactivity with nucleophiles, such as proteins and enzymes. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is significant in biological systems.

The mechanism of action for this compound primarily involves:

- Electrophilic Attack : The trifluoromethylthio group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

- Inhibition of Enzymatic Activity : Similar boronic acids have shown the ability to inhibit enzymes such as proteases and glycosidases by forming stable complexes.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties. While specific research on this compound is limited, related compounds have demonstrated:

- Inhibition of Tumor Growth : Boronic acids have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Mechanistic Insights : Inhibitory effects on proteasomes have been observed, leading to the accumulation of pro-apoptotic factors.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been noted in several studies:

- Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's.

- Lipoxygenase Activity : Studies suggest potential inhibition of lipoxygenases, which are involved in inflammatory processes.

Case Studies and Research Findings

- Cholinesterase Inhibition Study :

- Antioxidant Activity :

- Cytotoxicity Assays :

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) AChE | IC50 (μM) BChE | Antioxidant Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 4-(Fluorophenyl)boronic acid | 15.6 | 30.1 | Moderate |

| 2-(Trifluoromethyl)phenylboronic acid | 10.4 | 7.7 | High |

Note: TBD indicates that specific IC50 values for this compound require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The -SCF₃ group distinguishes 4-(Trifluoromethylthio)-benzeneboronic acid from other benzeneboronic acids. Key comparisons include:

4-(Methylthio)benzeneboronic Acid

- Substituent : -SCH₃ (methylthio).

- Molecular Weight : 168.02 g/mol .

- Properties : The methylthio group is moderately electron-donating, increasing electron density on the aromatic ring. This reduces electrophilicity at the boron center compared to -SCF₃ derivatives.

- Applications : Used in organic synthesis where milder reactivity is desired .

4-(Trifluoromethyl)benzeneboronic Acid

- Substituent : -CF₃ (trifluoromethyl).

- Molecular Weight : 189.93 g/mol.

- Melting Point : 245–250°C .

- Properties : The -CF₃ group is electron-withdrawing but lacks the sulfur atom, reducing steric bulk compared to -SCF₃. This compound exhibits high thermal stability and is used in material science .

4-Mercaptobenzeneboronic Acid

- Substituent : -SH (thiol).

- Molecular Weight : 139.97 g/mol .

- Properties : The thiol group is electron-donating and capable of forming hydrogen bonds. This enhances solubility in polar solvents but reduces stability under oxidative conditions.

- Applications : Biosensor development due to affinity for diol-containing molecules .

Electronic and Lipophilicity Parameters

highlights the role of substituent constants (π for hydrophobicity, δ for electronic effects) in biological localization. Key findings:

- -SCF₃ Group : Combines high π (lipophilicity) due to the trifluoromethyl moiety with strong electron-withdrawing effects (positive δ). This enhances blood-brain barrier penetration and tumor targeting compared to -SCH₃ or -CF₃ .

- -CF₃ vs. -SCF₃ : Both groups increase lipophilicity, but -SCF₃’s sulfur atom may improve conjugation with biomolecules in drug delivery systems .

Comparative Data Table

Pharmaceutical Relevance

- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid (): A structurally complex analog with Cl, F, and CF₃ substituents. Its multi-substituted framework demonstrates enhanced selectivity in kinase inhibition, suggesting that -SCF₃ derivatives could be optimized for targeted therapies .

Preparation Methods

Stepwise Synthesis from Halogenated Precursors

Another established method involves the synthesis of 4-(trifluoromethylthio)aniline derivatives from 4-nitrobromobenzene, which can be further converted to boronic acids via standard borylation reactions:

- Step 1 : Nucleophilic substitution of 4-nitrobromobenzene with sodium methyl mercaptan in the presence of a phase-transfer catalyst to yield 4-nitrothioanisole (yield ~91.4%).

- Step 2 : Chlorination and subsequent fluorination of 4-nitrothioanisole to introduce the trifluoromethylthio group (yields ~83.7% and 86.3%, respectively).

- Step 3 : Reduction of the nitro group to an amine via catalytic hydrogenation (Pd/C catalyst), yielding 4-(trifluoromethylthio)aniline with 98% yield.

- Step 4 : Conversion of the aniline to the corresponding boronic acid via established borylation methods such as Miyaura borylation.

This multi-step method is well-documented and provides high overall yields of trifluoromethylthio-substituted aromatic intermediates, which can be adapted for boronic acid synthesis.

| Step | Reaction | Yield (%) |

|---|---|---|

| 4-Nitrobromobenzene → 4-Nitrothioanisole | Nucleophilic substitution with sodium methyl mercaptan | 91.4 |

| 4-Nitrothioanisole → 4-(Trifluoromethylthio)nitrobenzene | Chlorination + fluorination | 83.7 + 86.3 |

| Nitrobenzene derivative → Aniline derivative | Pd/C hydrogenation | 98 |

Alternative Synthetic Routes and Notes

Lewis Acid Catalyzed Trifluoromethylthiolation : Using N-(trifluoromethylthio)saccharin as a trifluoromethylthiolating agent in the presence of iron(III) chloride and diphenyl selenide catalysts enables regioselective trifluoromethylthiolation of arenes at room temperature. This method has been demonstrated for various substituted benzenes but requires subsequent functionalization to introduce the boronic acid moiety.

Boronic Acid Functionalization Techniques : After introducing the trifluoromethylthio group, boronic acid functionality can be installed via lithiation-borylation or palladium-catalyzed borylation of aryl halides. Protecting groups such as pinacol esters or (+)-pinanediol esters are often used to stabilize the boronic acid during synthesis and purification.

Purification and Characterization : Flash column chromatography with solvent gradients (e.g., dichloromethane/hexane or ethyl acetate/hexane) is commonly used for purification. Characterization involves ^1H, ^13C NMR (including HSQC and HMBC for boron-bound carbons), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Q & A

Q. Q1. What are the key synthetic routes for 4-(Trifluoromethylthio)-benzeneboronic acid, and how does its trifluoromethylthio group influence reaction efficiency in cross-coupling?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with aryl halides. The trifluoromethylthio (-SCF₃) group introduces steric and electronic effects, potentially reducing reaction rates due to its strong electron-withdrawing nature. For optimal yields, use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate deactivation . Characterization via ¹⁹F NMR is critical to confirm the integrity of the -SCF₃ group, as its presence can shift δF values to ~-40 ppm .

Q. Q2. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: This compound is moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated containers. Pre-drying solvents (e.g., THF, DMF) over molecular sieves is essential for reactions. Evidence suggests decomposition occurs via hydrolysis of the boronic acid group, forming boric acid and thiol byproducts, detectable via TLC (Rf shifts) or IR (loss of B-O stretching at ~1340 cm⁻¹) .

Intermediate/Advanced Questions

Q. Q3. How do solvent polarity and pH affect the binding affinity of this compound to diols (e.g., saccharides) in sensing applications?

Methodological Answer: The boronic acid group forms reversible esters with 1,2- or 1,3-diols under basic conditions (pH >8). Solvent polarity modulates binding constants (K): in acetone, K increases by 20–30% compared to water due to reduced dielectric shielding. Use ¹H NMR titration (e.g., shifts in diol protons) to quantify K. Note: The -SCF₃ group may sterically hinder binding to larger diols (e.g., oligosaccharides) .

Q. Q4. What analytical techniques are most reliable for characterizing crystallinity and purity of this compound?

Methodological Answer:

- XRD: Resolves crystal packing; the -SCF₃ group often induces orthorhombic symmetry.

- DSC: Melting points (mp) vary between 163–166°C (lit.) depending on purity. A broad DSC curve indicates impurities .

- Elemental Analysis: Target %B: ~5.7% (theoretical). Deviations >0.3% suggest incomplete boron incorporation .

Advanced Research Questions

Q. Q5. How can computational modeling (DFT) predict the reactivity of this compound in catalytic cycles?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura reactions. Key parameters:

Q. Q6. How do conflicting solubility reports for this compound arise, and how can researchers resolve discrepancies?

Methodological Answer: Discrepancies often stem from hydration states (anhydrous vs. hydrated forms). For reproducibility:

- Gravimetric Analysis: Dry samples at 60°C under vacuum (24 hrs) to remove adsorbed water.

- Solubility Testing: Use standardized solvents (e.g., DMSO: ~15 mg/mL; ethanol: ~3 mg/mL). Cross-validate via UV-Vis (λmax ~270 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Key Challenges & Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.